molecular formula C8H10BrNO B13356248 (R)-5-(1-Aminoethyl)-2-bromophenol

(R)-5-(1-Aminoethyl)-2-bromophenol

Cat. No.: B13356248
M. Wt: 216.07 g/mol
InChI Key: QGPZGYDKUXDREC-RXMQYKEDSA-N
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Description

®-5-(1-Aminoethyl)-2-bromophenol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an aminoethyl group and a bromine atom attached to a phenol ring, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(1-Aminoethyl)-2-bromophenol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of a biocatalyst such as omega-transaminase, which provides high selectivity and chiral purity . The reaction conditions often include a vacuum system maintained at -0.03 to -0.06 Mpa and a temperature range of 25-35°C . Post-treatment processes such as acid-alkali extraction, concentration, and crystallization are employed to purify the product .

Industrial Production Methods

Industrial production of ®-5-(1-Aminoethyl)-2-bromophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

®-5-(1-Aminoethyl)-2-bromophenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aminoethyl group into a corresponding imine or nitrile.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, phenol derivatives, and various substituted phenols. These products can serve as intermediates for further chemical synthesis or as final products for specific applications.

Mechanism of Action

The mechanism of action of ®-5-(1-Aminoethyl)-2-bromophenol involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function . Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex . These interactions can modulate various biological processes, making the compound a valuable tool for studying molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

®-5-(1-Aminoethyl)-2-bromophenol is unique due to the presence of both an aminoethyl group and a bromine atom on the phenol ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds. The chiral nature of the compound also adds to its uniqueness, making it a valuable molecule for enantioselective synthesis and chiral analysis .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

5-[(1R)-1-aminoethyl]-2-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)6-2-3-7(9)8(11)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1

InChI Key

QGPZGYDKUXDREC-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Br)O)N

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)O)N

Origin of Product

United States

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